molecular formula C12H21F3N2O2 B13967596 Tert-butyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate

Tert-butyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate

Cat. No.: B13967596
M. Wt: 282.30 g/mol
InChI Key: ODWFGTHYPKQSPK-UHFFFAOYSA-N
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Description

Tert-butyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate is a chemical compound with the molecular formula C12H22F3N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The trifluoromethyl group attached to the piperidine ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and trifluoromethylating agents. One common method includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is first synthesized through cyclization reactions involving appropriate starting materials.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Carbamate Formation: The final step involves reacting the intermediate with tert-butyl chloroformate in the presence of a base like triethylamine to form the carbamate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The piperidine ring can engage in hydrogen bonding and other interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-piperidin-3-ylethyl)carbamate
  • Tert-butyl methyl(piperidin-4-yl)carbamate

Uniqueness

Tert-butyl ((1-(trifluoromethyl)piperidin-2-yl)methyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethyl group.

Properties

Molecular Formula

C12H21F3N2O2

Molecular Weight

282.30 g/mol

IUPAC Name

tert-butyl N-[[1-(trifluoromethyl)piperidin-2-yl]methyl]carbamate

InChI

InChI=1S/C12H21F3N2O2/c1-11(2,3)19-10(18)16-8-9-6-4-5-7-17(9)12(13,14)15/h9H,4-8H2,1-3H3,(H,16,18)

InChI Key

ODWFGTHYPKQSPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1C(F)(F)F

Origin of Product

United States

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